molecular formula C44H54N6O11S3 B14882207 N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine

N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine

Cat. No.: B14882207
M. Wt: 939.1 g/mol
InChI Key: YPMQMHHXIQJCTA-MGBGTMOVSA-N
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Description

N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine involves several steps. One of the key steps includes the reaction of 2-bromoaniline with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under reflux conditions for three days. The reaction mixture is then treated with ether and washed with saturated brine, followed by drying over anhydrous magnesium sulfate .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be performed on specific functional groups within the compound.

    Substitution: The aromatic rings in the structure can undergo electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and benzofuran-based molecules

Properties

Molecular Formula

C44H54N6O11S3

Molecular Weight

939.1 g/mol

IUPAC Name

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[3-[[5-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C44H54N6O11S3/c1-24-25(2)38(26(3)31-22-44(7,8)60-35(24)31)64(57,58)50-41(45)46-17-9-10-33(40(52)53)48-39(51)37-32(16-19-62-37)49-63(55,56)34-21-30(20-29-15-18-59-36(29)34)28-13-11-27(12-14-28)23-47-42(54)61-43(4,5)6/h11-14,16,19-21,33,49H,9-10,15,17-18,22-23H2,1-8H3,(H,47,54)(H,48,51)(H,52,53)(H3,45,46,50)/t33-/m1/s1

InChI Key

YPMQMHHXIQJCTA-MGBGTMOVSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)C3=C(C=CS3)NS(=O)(=O)C4=CC(=CC5=C4OCC5)C6=CC=C(C=C6)CNC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C3=C(C=CS3)NS(=O)(=O)C4=CC(=CC5=C4OCC5)C6=CC=C(C=C6)CNC(=O)OC(C)(C)C)N)C

Origin of Product

United States

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